molecular formula C16H12O6 B024244 Acetylsalicylsalicylic acid CAS No. 530-75-6

Acetylsalicylsalicylic acid

Cat. No.: B024244
CAS No.: 530-75-6
M. Wt: 300.26 g/mol
InChI Key: DDSFKIFGAPZBSR-UHFFFAOYSA-N
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Description

Acetylsalicylsalicylic acid, also known as this compound, is a derivative of salicylic acid. It is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is commonly found in medications used to treat pain, fever, and inflammation, and it also has antithrombotic properties, making it useful in preventing blood clots .

Mechanism of Action

Target of Action

Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .

Biochemical Pathways

Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Pharmacokinetics

The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .

Result of Action

Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .

Action Environment

The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylsalicylsalicylic acid is synthesized through an esterification reaction. The primary method involves treating salicylic acid with acetic anhydride in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction converts the hydroxyl group of salicylic acid into an ester, producing this compound and acetic acid as a by-product .

Reaction Conditions:

    Reactants: Salicylic acid and acetic anhydride.

    Catalyst: Sulfuric acid or phosphoric acid.

    Temperature: 70-80°C.

    Duration: 15 minutes.

Procedure:

  • Place 3 grams of salicylic acid in a flask.
  • Add 6 milliliters of acetic anhydride and 6-8 drops of phosphoric acid.
  • Heat the mixture in a water bath at 70-80°C for 15 minutes.
  • Add water dropwise to the hot mixture, then cool in an ice bath to crystallize the product.
  • Filter the crystals and dry them to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and catalyst concentration to ensure high yield and purity. The product is then purified through recrystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Acetylsalicylsalicylic acid undergoes several types of chemical reactions, including hydrolysis, esterification, and reactions with amines.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Esterification: Alcohols, acid catalysts.

    Reactions with Amines: Amines, neutral to basic pH conditions.

Major Products

    Hydrolysis: Salicylic acid and acetic acid.

    Esterification: Various esters depending on the alcohol used.

    Reactions with Amines: Salicylamide derivatives.

Scientific Research Applications

Acetylsalicylsalicylic acid has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Acetylsalicylsalicylic acid is similar to other salicylate derivatives, such as salicylic acid, acetylsalicylic acid, and salicylsalicylic acid. it is unique in its structure and specific applications.

Conclusion

This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and therapeutic interventions.

Properties

IUPAC Name

2-(2-acetyloxybenzoyl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSFKIFGAPZBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074977
Record name 2-Carboxyphenyl 2-(acetyloxy)benzoate
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Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-75-6
Record name Acetylsalicylsalicylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsalicylsalicylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Carboxyphenyl 2-(acetyloxy)benzoate
Source EPA DSSTox
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Record name 2-carboxyphenyl o-acetylsalicylate
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Record name ACETYLSALICYLSALICYLIC ACID
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Synthesis routes and methods

Procedure details

To a solution of salsalicylic acid (salsalate) (5.0 g, 19.37 mmol) in acetic anhydride (15.0 mL, 147.0 mmol) was added 3 drops of conc. H2SO4 and the mixture was stirred at RT for 16-20 h. The mixture was diluted with ice cold water (50 mL) and precipitated solid was filtered, washed with water (2×10 mL), hexanes (20 mL) and dried to afford 2-{[2-(acetyloxy)benzoyl]oxy}benzoic acid, 11 (5.5 g, mmol) as white solid. Rf: 0.3 (50% EtOAc/hexanes).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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